molecular formula C14H11F3N4O2 B10932215 2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid

2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B10932215
M. Wt: 324.26 g/mol
InChI Key: HBNXXKVRFVCCRW-CNHKJKLMSA-N
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Description

2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID typically involves the condensation of 4-methyl-6-(trifluoromethyl)-2-pyrimidinylhydrazine with a suitable benzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the hydrazone group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form stable complexes with metal ions, which may be relevant in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID
  • 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID
  • 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID

Uniqueness

The uniqueness of 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID lies in its specific structural features, such as the trifluoromethyl group and the hydrazone linkage. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H11F3N4O2

Molecular Weight

324.26 g/mol

IUPAC Name

2-[(E)-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H11F3N4O2/c1-8-6-11(14(15,16)17)20-13(19-8)21-18-7-9-4-2-3-5-10(9)12(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)/b18-7+

InChI Key

HBNXXKVRFVCCRW-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2C(=O)O)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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